5-Bromo-6-methylsulfamoylindoline
Beschreibung
Eigenschaften
CAS-Nummer |
113162-38-2 |
|---|---|
Molekularformel |
C9H11BrN2O2S |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
5-bromo-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-11-15(13,14)9-5-8-6(2-3-12-8)4-7(9)10/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
IVBXJRHIMBPNKD-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=C2CCNC2=C1)Br |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Functional Group Impact: The methylsulfamoyl group in the target compound provides both hydrogen-bond donor (N-H) and acceptor (S=O) sites, enhancing target binding compared to methylsulfonyl (only acceptor) in 5-(Methylsulfonyl)indoline . 6-Bromo-5-methylisatin lacks the sulfamoyl group but includes a diketone (isatin) scaffold, which is associated with radical-scavenging activity . 5-Bromo-6-chloropyridine-3-sulfonyl chloride contains a reactive sulfonyl chloride group, making it suitable for synthesizing sulfonamide derivatives but less stable than the target compound .
Biological Activity: Indoline sulfonamides (e.g., compound 1x in ) show autophagy inhibition via mTOR pathway modulation, a mechanism that may extend to 5-Bromo-6-methylsulfamoylindoline . 5-Amino-2-bromo-6-picoline’s amino and pyridine groups suggest utility in metal coordination or as a ligand, diverging from the indoline core’s applications .
Physicochemical Properties :
- The target compound’s molecular weight (307.18 g/mol) and moderate lipophilicity (estimated logP ~2.5) position it within drug-like space, whereas 6-Bromo-5-methylisatin (240.05 g/mol) may exhibit lower bioavailability due to its smaller size and higher polarity .
Vorbereitungsmethoden
Reaction Conditions and Steps
-
Starting Material : 65.11 g (0.195 mol) of 5-bromo-6-methylsulfamoyl-N-acetylindoline.
-
Solvent : 200 mL dioxane.
-
Acid Hydrolysis : 120 mL concentrated HCl added dropwise under stirring at 25°C.
-
Neutralization : Treated with 10% aqueous NaHCO₃ to pH 7–8.
-
Isolation : Filtered and dried to yield 5-bromo-6-methylsulfamoylindoline.
Key Parameters
-
Yield : 78% (49.8 g).
-
Purity : >95% (HPLC).
-
Advantages : Mild conditions, minimal side reactions.
Mechanistic Insights
The HCl-mediated cleavage of the acetyl group proceeds via nucleophilic attack by water, facilitated by the protonation of the amide carbonyl (Figure 1). The methylsulfamoyl group remains intact due to its stability under acidic conditions.
Alternative Method: Direct Sulfamoylation of 5-Bromoindoline
While less common, direct sulfamoylation of 5-bromoindoline derivatives offers a streamlined pathway (Scheme 2). This approach, inferred from analogous syntheses in PMC4148159 , involves:
Reaction Protocol
-
Substrate : 5-Bromoindoline (1.0 equiv).
-
Sulfamoylating Agent : Methylsulfamoyl chloride (1.2 equiv).
-
Base : Et₃N (2.0 equiv) in anhydrous DCM.
-
Conditions : Stirred at 0°C → rt for 12 h.
-
Workup : Washed with brine, dried (Na₂SO₄), and purified via column chromatography.
Performance Metrics
-
Yield : 65–70%.
-
Challenges : Competing N-sulfonation at other positions; requires precise stoichiometry.
Bromination-Sulfamoylation Tandem Strategy
A patent (CN101318939A ) describing bromination of aminoquinoxalines suggests a potential adaptation for indoline systems (Scheme 3):
Proposed Steps
-
Starting Material : 6-Aminoindoline.
-
Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) in CH₂Cl₂ at 0°C.
-
Sulfamoylation : Methylsulfamoyl chloride (1.2 equiv), DMAP (cat.), rt.
-
Purification : Recrystallization from EtOH/H₂O.
Anticipated Outcomes
-
Yield : ~60% (theoretical).
-
Regioselectivity : Bromination at position 5 favored due to steric and electronic factors.
Comparative Analysis of Methods
Table 1 summarizes the efficacy of each approach:
Optimization and Scale-Up Considerations
-
Solvent Choice : Dioxane (hydrolysis) and DCM (sulfamoylation) are optimal for solubility and reactivity.
-
Temperature Control : Low temperatures (0–5°C) during bromination minimize di- or polybrominated byproducts.
-
Catalysis : DMAP accelerates sulfamoylation by activating the sulfamoyl chloride.
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
